Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide.
Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products
Reduction: 1-(4-fluorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: Similar structure but with an indazole ring instead of a pyrazole ring.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide: Contains an indazole ring and an amide group.
Uniqueness
Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the presence of both a nitro group and a fluorobenzyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSDQRTRUDURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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